

"solubility and stability of 6-Bromo-4-iodo-1H-indazole"

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Compound of Interest

Compound Name: **6-Bromo-4-iodo-1H-indazole**

Cat. No.: **B1326375**

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An In-depth Technical Guide to the Solubility and Stability of **6-Bromo-4-iodo-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-iodo-1H-indazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development, particularly as a scaffold for kinase inhibitors.^{[1][2]} Understanding its physicochemical properties, such as solubility and stability, is critical for its effective use in drug discovery and development processes, including formulation, storage, and synthesis of derivatives. This technical guide consolidates the available information on **6-Bromo-4-iodo-1H-indazole** and provides a framework of established experimental protocols for a comprehensive evaluation of its solubility and stability profiles. While specific experimental data for this molecule is limited in public literature, this document infers its properties based on its chemical structure and the behavior of analogous compounds.

Physicochemical Properties

A summary of the known and computed physicochemical properties of **6-Bromo-4-iodo-1H-indazole** is presented below. These parameters are fundamental for predicting its behavior in various experimental and physiological conditions.

Property	Value	Source
CAS Number	885519-41-5	[3]
Molecular Formula	C ₇ H ₄ BrIN ₂	[3]
Molecular Weight	322.93 g/mol	[3]
Exact Mass	321.86026	[3]
Topological Polar Surface Area	28.7 Å ²	[3]
Predicted pKa	11.74 ± 0.40	[3]
Storage Conditions	2-8°C, protect from light	[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Based on the structure of **6-Bromo-4-iodo-1H-indazole**, which features a polar indazole core with N-H for hydrogen bonding, alongside bulky, lipophilic bromo and iodo substituents, a low aqueous solubility is anticipated.[\[4\]](#) Conversely, it is expected to exhibit higher solubility in polar aprotic organic solvents.

Predicted Solubility Characteristics

- Aqueous Solubility: Expected to be low due to the presence of the large, hydrophobic iodine and bromine atoms which dominate the molecule's character.
- Organic Solvent Solubility: Higher solubility is predicted in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[\[4\]](#) Halogenated solvents such as dichloromethane may also be effective.[\[5\]](#)

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low

solubility.[\[6\]](#)

Objective: To determine the equilibrium solubility of **6-Bromo-4-iodo-1H-indazole** in various aqueous and organic solvents.

Materials:

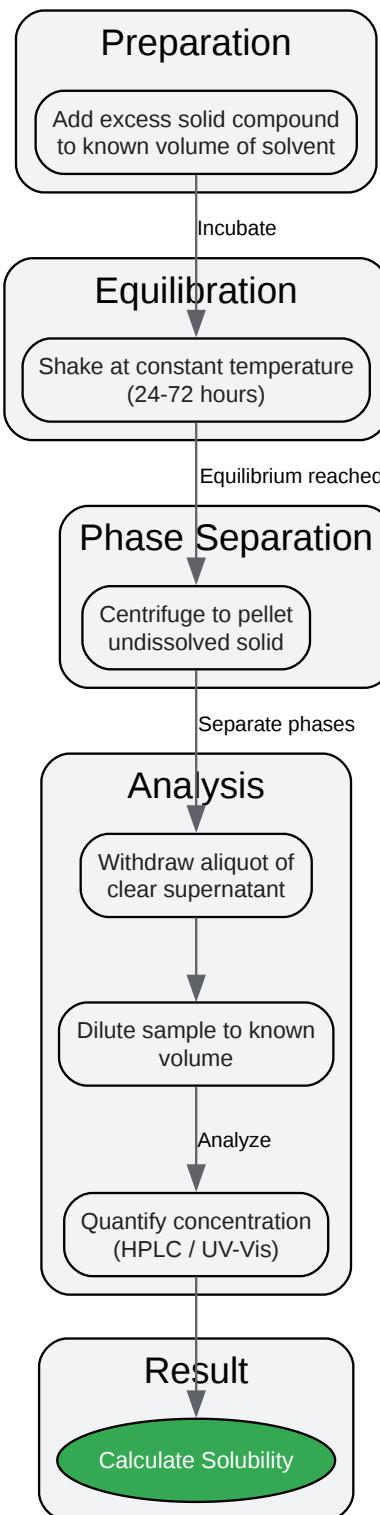
- **6-Bromo-4-iodo-1H-indazole** (solid)
- Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks
- HPLC or UV-Vis spectrophotometer for quantification

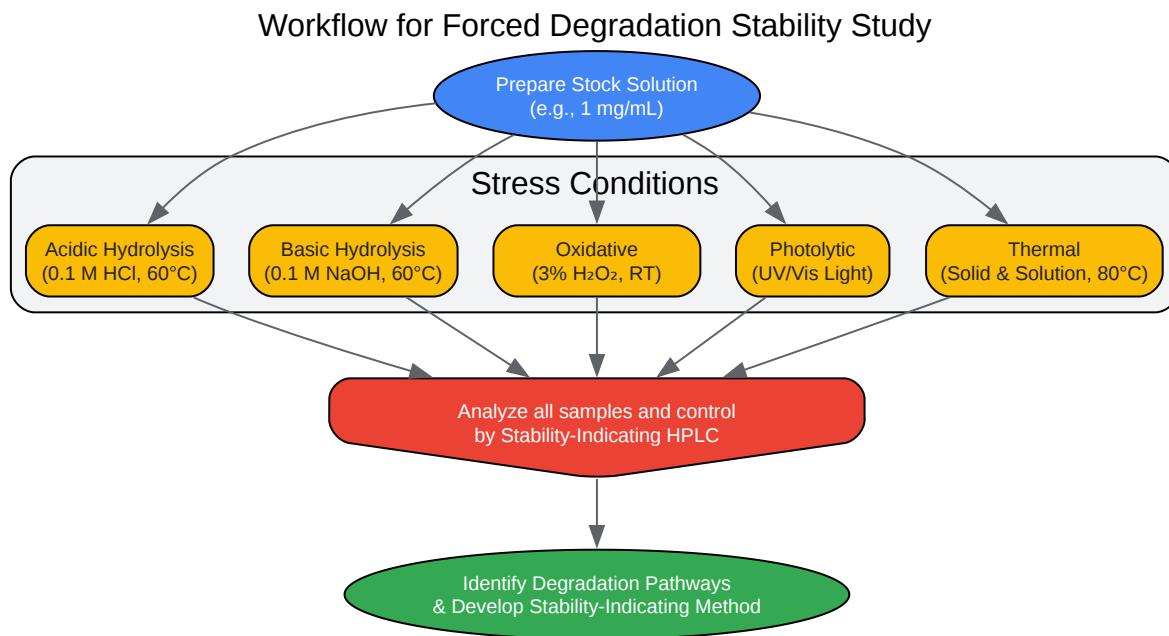
Methodology:

- Preparation: Add an excess amount of solid **6-Bromo-4-iodo-1H-indazole** to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached in a saturated solution.[\[6\]](#)[\[7\]](#)
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[\[8\]](#) Shake the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[\[4\]](#)
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed.[\[8\]](#)

- Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, avoiding any solid particles. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[\[9\]](#)[\[10\]](#)
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Shake-Flask Solubility Determination





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